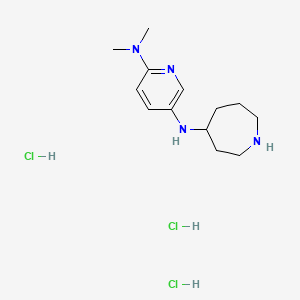

N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride

Description

N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride is a synthetic polyamine derivative featuring a pyridine backbone substituted with dimethylamine groups at the N2 position and an azepan-4-yl moiety at the N5 position. The trihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications, particularly in central nervous system (CNS) therapeutics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-N-(azepan-4-yl)-2-N,2-N-dimethylpyridine-2,5-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4.3ClH/c1-17(2)13-6-5-12(10-15-13)16-11-4-3-8-14-9-7-11;;;/h5-6,10-11,14,16H,3-4,7-9H2,1-2H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFRHECKKOHIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)NC2CCCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-47-6 | |

| Record name | 5-N-(azepan-4-yl)-2-N,2-N-dimethylpyridine-2,5-diamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₄Cl₃N₃

- Molecular Weight : 253.59 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its components.

The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes and receptors.

1. Enzyme Inhibition

Studies have shown that derivatives of pyridine and amine compounds can inhibit enzymes involved in cancer cell proliferation. For instance, N2,N2-dimethylpyridine-2,5-diamine has been noted for its role in modulating MAPK pathways, which are crucial in regulating cell signaling related to growth and apoptosis .

2. Cytotoxicity

Cytotoxic effects have been observed in related compounds, suggesting that N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine may also exhibit similar properties. A study on quinone derivatives highlighted their ability to induce apoptosis in malignant cells through oxidative stress mechanisms .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis | |

| Enzyme inhibition | Modulates MAPK signaling | |

| Antioxidant activity | Reduces oxidative stress |

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of related compounds on cancer cell lines. The results indicated that similar pyridine derivatives could significantly reduce cell viability in vitro, suggesting potential applications in cancer therapy .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of pyridine-based compounds. The findings showed that these compounds could protect neuronal cells from oxidative damage, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Coumaroylspermidine Derivatives

highlights four coumaroylspermidine compounds (1–4) isolated from safflower residues, which exhibit 5-HT reuptake inhibition in rat brain synaptosomes. Although structurally distinct from the target compound, these share a polyamine backbone (spermidine) modified with coumaroyl groups. Key differences include:

- Backbone and substituents :

- Target compound : Pyridine core with azepane and dimethylamine groups.

- Coumaroylspermidines : Spermidine backbone with (Z/E)-coumaroyl substitutions.

- Salt form : The trihydrochloride salt of the target compound likely offers superior solubility compared to the free-base coumaroylspermidines.

- Origin : The target compound is synthetic, while coumaroylspermidines are naturally derived.

Table 1: Structural and Functional Comparison

Mechanistic Similarities and Differences

- 5-HT Reuptake Inhibition : Both the target compound and coumaroylspermidines may act on serotonin pathways, but their structural differences suggest variations in binding affinity or selectivity. For example, the pyridine-azepane motif in the target compound could enhance blood-brain barrier penetration compared to bulkier coumaroylspermidines.

- Therapeutic Potential: Coumaroylspermidines demonstrate clear antidepressant-like effects in preclinical models , whereas the target compound’s efficacy remains unverified but merits investigation.

Physicochemical Properties

- Salt Form Advantages: The trihydrochloride form of the target compound improves bioavailability, a critical factor in CNS drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.